molecular formula C11H11NO2 B8260522 2-(Isoxazol-5-YL)-4,6-dimethylphenol CAS No. 288844-43-9

2-(Isoxazol-5-YL)-4,6-dimethylphenol

Cat. No.: B8260522
CAS No.: 288844-43-9
M. Wt: 189.21 g/mol
InChI Key: HXWWZKBSGIKEPY-UHFFFAOYSA-N
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Description

2-(Isoxazol-5-YL)-4,6-dimethylphenol is a compound that features an isoxazole ring attached to a dimethylphenol moiety Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazol-5-YL)-4,6-dimethylphenol typically involves the formation of the isoxazole ring followed by its attachment to the dimethylphenol moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and microwave-assisted synthesis to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-5-YL)-4,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-(Isoxazol-5-YL)-4,6-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoxazol-5-YL)-4,6-dimethylphenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with an isoxazole ring.

    Muscimol: A psychoactive compound with an isoxazole ring.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

Uniqueness

2-(Isoxazol-5-YL)-4,6-dimethylphenol is unique due to its specific structure, which combines the properties of the isoxazole ring and the dimethylphenol moiety. This combination can result in unique biological and chemical properties that are not observed in other isoxazole derivatives .

Properties

IUPAC Name

2,4-dimethyl-6-(1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8(2)11(13)9(6-7)10-3-4-12-14-10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWWZKBSGIKEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=NO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695481
Record name 2,4-Dimethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288844-43-9
Record name 2,4-Dimethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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